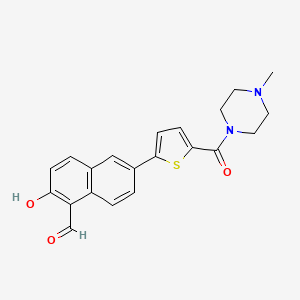

MKC3946

説明

特性

IUPAC Name |

2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQVBMWPWPTSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on MKC3946 as an IRE1α Endoribonuclease Domain Inhibitor

Introduction

The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, is an ER-resident transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) activities.[1][2] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][3] In certain pathological conditions, such as multiple myeloma (MM), cancer cells exhibit chronic ER stress and heavily rely on the IRE1α-XBP1 pathway for survival and proliferation.[3][5] This dependency makes IRE1α an attractive therapeutic target. This compound is a small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α, thereby blocking XBP1 splicing and downstream signaling.[3][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound is a potent and selective inhibitor of the endoribonuclease activity of IRE1α.[3][7] It functions by binding to the RNase domain, which in turn blocks the splicing of XBP1 mRNA.[8] This inhibition prevents the generation of the active XBP1s transcription factor.[3] Notably, this compound does not inhibit the kinase activity of IRE1α or the binding of activated IRE1α to TRAF2 and subsequent JNK signaling.[3] By specifically targeting the RNase domain, this compound effectively shuts down the pro-survival signaling mediated by XBP1s. This leads to an accumulation of ER stress, which can trigger apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[3][9]

Signaling Pathway

Quantitative Data

In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on multiple myeloma (MM) cell lines.

Table 1: Inhibition of Tunicamycin-Induced XBP1 Splicing in RPMI 8226 Cells

| This compound Concentration (µM) | Inhibition of XBP1 Splicing |

| 0 | No Inhibition |

| 2.5 | Partial Inhibition |

| 5 | Strong Inhibition |

| 10 | Complete Inhibition |

Data is qualitative based on RT-PCR analysis after 3 hours of treatment with 5 µg/mL Tunicamycin.[3]

Table 2: Cytotoxicity of this compound in Combination with Bortezomib or 17-AAG in MM Cell Lines

| Cell Line | Treatment | Combination Index (CI) | Effect |

| RPMI 8226 | This compound + Bortezomib | ~1 | Additive |

| RPMI 8226 | This compound + 17-AAG | <1 | Synergistic |

| INA6 | This compound + Bortezomib | ~1 | Additive |

| INA6 | This compound + 17-AAG | <1 | Synergistic |

Combination indices were determined by [3H]-thymidine uptake assays.[3]

In Vivo Efficacy of this compound

The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous RPMI 8226 xenograft model in SCID mice.

Table 3: Effect of this compound on Tumor Growth in RPMI 8226 Xenograft Model

| Treatment Group | Day 26 (vs. Control) | Day 33 (vs. Bortezomib alone) |

| This compound | Significant decrease (P < .05) | - |

| This compound + Bortezomib | Significant decrease (P < .05) | Significant decrease (P < .001) |

This compound was administered at 50 mg/kg intraperitoneally.[3][10]

Experimental Protocols

XBP1 Splicing Assay (RT-PCR)

This assay is used to detect the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

-

Cell Treatment: Plate MM cells (e.g., RPMI 8226) and treat with an ER stress inducer like tunicamycin (5 µg/mL) in the presence or absence of varying concentrations of this compound (0-10 µM) for a specified time (e.g., 3 hours).[3]

-

RNA Extraction: Harvest cells and extract total RNA using a standard method such as TRIzol reagent.[11]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[13][14]

-

Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1.[3][14]

Cell Viability and Proliferation Assays

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed MM cells in a 96-well plate.

-

Treatment: Treat cells with this compound alone or in combination with other compounds for the desired duration (e.g., 48 hours).[3]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

[3H]-Thymidine Uptake Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

-

[3H]-Thymidine Pulse: Add [3H]-thymidine to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto a filter mat.

-

Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.[3]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human MM cells (e.g., 1 x 10^7 RPMI 8226 cells) into the flank of immunodeficient mice (e.g., SCID mice).[3][10]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) and/or other drugs (e.g., bortezomib) via a specified route (e.g., intraperitoneal injection) according to a defined schedule.[3][10]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as RT-PCR for XBP1 splicing.[9]

Conclusion

This compound is a specific and potent inhibitor of the IRE1α endoribonuclease domain, effectively blocking the pro-survival XBP1 splicing pathway. Preclinical studies have demonstrated its ability to induce modest growth inhibition in multiple myeloma cells as a single agent and to significantly enhance the cytotoxicity of other ER-stress-inducing agents like bortezomib and 17-AAG.[3][15] In vivo, this compound has shown significant anti-tumor activity in xenograft models of multiple myeloma.[3][9] These findings underscore the therapeutic potential of targeting the IRE1α-XBP1 axis with inhibitors like this compound, particularly in cancers characterized by high levels of ER stress. Further investigation and clinical development of this compound and similar compounds are warranted.

References

- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. scbt.com [scbt.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. XBP-1 splicing assay [bio-protocol.org]

- 12. XBP1 splicing assay [bio-protocol.org]

- 13. XBP1 Splicing Assay [bio-protocol.org]

- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]

The IRE1α RNase Inhibitor MKC3946: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MKC3946 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2] The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In various cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML), the UPR is constitutively active and plays a pro-survival role, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the IRE1α-XBP1 Pathway

Under ER stress, IRE1α undergoes autophosphorylation, which activates its RNase domain.[5] This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[3] This splicing event results in a frameshift, leading to the translation of the active, spliced form of XBP1 (XBP1s), a potent transcription factor. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress and promote cell survival.[5][6]

This compound specifically targets and inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][7] This blockade leads to the accumulation of the unspliced, inactive form of XBP1 (XBP1u) and a subsequent reduction in the levels of the pro-survival transcription factor XBP1s.[7] Notably, this compound does not inhibit the kinase activity of IRE1α.[1][7]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound have been quantified in various preclinical models, primarily in the context of multiple myeloma.

In Vitro Efficacy: Inhibition of Cell Viability

This compound demonstrates modest single-agent cytotoxicity in multiple myeloma cell lines, with IC50 values in the micromolar range. However, its efficacy is significantly enhanced when combined with other ER-stress-inducing agents like bortezomib.

| Cell Line | This compound IC50 (µM) | Notes |

| RPMI 8226 | ~10 | Modest cytotoxicity as a single agent.[7] |

| INA-6 | >12.5 | Less sensitive to single-agent treatment.[7] |

| OPM-2 | ~12.5 | Demonstrates dose-dependent inhibition of viability.[7] |

| U266 | >12.5 | Relatively resistant to single-agent this compound.[7] |

| KMS-11 | ~7.5 | Shows greater sensitivity compared to other MM cell lines.[7] |

| MM.1S | ~10 | Exhibits moderate sensitivity to this compound.[7] |

Synergistic Effects and Apoptosis Induction

The combination of this compound with the proteasome inhibitor bortezomib leads to a significant increase in apoptosis in multiple myeloma cells.

| Cell Line | Treatment | % Apoptosis (Annexin V+) |

| RPMI 8226 | Control | ~5% |

| Bortezomib (2.5 nM) | ~15% | |

| This compound (10 µM) | ~10% | |

| Bortezomib (2.5 nM) + this compound (10 µM) | ~40% | |

| INA-6 | Control | ~5% |

| Bortezomib (2.5 nM) | ~20% | |

| This compound (10 µM) | ~10% | |

| Bortezomib (2.5 nM) + this compound (10 µM) | ~55% | |

| (Data synthesized from Mimura et al., Blood, 2012)[7] |

In Vivo Antitumor Activity

In a murine xenograft model of multiple myeloma using RPMI 8226 cells, this compound demonstrated significant tumor growth inhibition, both as a single agent and in combination with bortezomib.

| Treatment Group | Mean Tumor Volume (mm³) at Day 33 | p-value vs. Control |

| Vehicle Control | ~1800 | - |

| This compound (50 mg/kg, i.p., daily) | ~1000 | < 0.05 |

| Bortezomib (0.25 mg/kg, i.p., twice weekly) | ~1200 | < 0.05 |

| This compound + Bortezomib | ~400 | < 0.001 |

| (Data synthesized from Mimura et al., Blood, 2012)[7] |

Downstream Cellular Pathways Affected

The inhibition of XBP1 splicing by this compound has cascading effects on several downstream cellular processes.

Attenuation of the Pro-Survival UPR

By preventing the generation of XBP1s, this compound blocks the transcriptional upregulation of key UPR target genes involved in protein folding and degradation.[3] This includes:

-

SEC61A1: A component of the protein translocation machinery in the ER.[7]

-

p58IPK: A co-chaperone that inhibits the PERK pathway.[7]

-

ERdj4: A co-chaperone that stimulates the ATPase activity of BiP.[7]

The downregulation of these genes cripples the cell's ability to cope with ER stress, leading to an unresolved UPR and a shift towards apoptosis.

Activation of the Pro-Apoptotic PERK Pathway

Inhibition of the IRE1α-XBP1 axis can lead to a compensatory activation of the PERK branch of the UPR.[5] This is characterized by:

-

Increased phosphorylation of PERK and its substrate, the eukaryotic initiation factor 2α (eIF2α).

-

Upregulation of the activating transcription factor 4 (ATF4).

-

Increased expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).[7][8]

CHOP is a key mediator of ER stress-induced apoptosis.

Enhancement of JNK Signaling

This compound treatment has been observed to enhance the phosphorylation of c-Jun N-terminal kinase (JNK), a downstream target of the IRE1α kinase domain.[5] Prolonged JNK activation is associated with pro-apoptotic signaling.

References

- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unfolded Protein Response (UPR)-activated Transcription Factor X-box-binding Protein 1 (XBP1) Induces MicroRNA-346 Expression That Targets the Human Antigen Peptide Transporter 1 (TAP1) mRNA and Governs Immune Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bortezomib promotes apoptosis of multiple myeloma cells by regulating HSP27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive characterization of the mutational landscape in multiple myeloma cell lines reveals potential drivers and pathways associated with tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of MKC3946 in ER Stress-Mediated Apoptosis: A Technical Guide

This technical guide provides an in-depth analysis of the small molecule inhibitor MKC3946 and its effects on endoplasmic reticulum (ER) stress-mediated apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the Unfolded Protein Response (UPR) as a therapeutic target in oncology.

Introduction: ER Stress and the IRE1α-XBP1 Pathway

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. Perturbations in the ER's capacity to handle this protein load lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).

The UPR has three main sensor branches: PERK, ATF6, and IRE1α. Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the production of chaperones to aid in protein folding. However, under prolonged or overwhelming ER stress, the UPR switches from a pro-survival to a pro-apoptotic program.

In many secretory-cell cancers, such as multiple myeloma, malignant cells are under chronic ER stress due to the high rate of protein (e.g., immunoglobulin) synthesis. These cells become dependent on the pro-survival arms of the UPR, particularly the Inositol-requiring enzyme 1α (IRE1α) pathway, making it a prime therapeutic target.[1][2] IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This unconventional splicing event generates the potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and degradation to alleviate ER stress.[1][3]

This compound is a selective, cell-permeable inhibitor that specifically targets the endoribonuclease domain of IRE1α, thereby blocking the production of XBP1s and crippling a key survival mechanism in cancer cells.[1][4]

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of the IRE1α RNase activity.[5] Its primary mechanism involves binding to the endoribonuclease domain of activated IRE1α, which prevents the splicing of XBP1 unspliced (XBP1u) mRNA into its active XBP1s form.[1][4] This blockade is crucial because it disrupts the adaptive response to ER stress without affecting the kinase activity of IRE1α.[1][3] This specificity is potentially advantageous, as the IRE1α kinase domain is also implicated in pro-apoptotic signaling through the JNK pathway.[1] By selectively inhibiting the RNase function, this compound effectively shuts down the pro-survival XBP1s-mediated transcription while leaving other IRE1α functions intact.[1]

Quantitative Impact of this compound on ER Stress and Apoptosis Markers

This compound treatment leads to a significant shift in the UPR signaling landscape. By blocking the adaptive IRE1α-XBP1 axis, it exacerbates ER stress, forcing the cell into a terminal UPR state. This is particularly effective when combined with other ER stress-inducing agents like the proteasome inhibitor bortezomib or the HSP90 inhibitor 17-AAG.[1][6]

Effect on ER Stress Markers

The inhibition of XBP1 splicing by this compound leads to a measurable decrease in XBP1s levels and a corresponding increase in the unspliced form, XBP1u. This disruption subsequently enhances the pro-apoptotic arm of the UPR, evidenced by the significant upregulation of CHOP, a key transcription factor in ER stress-mediated apoptosis.[1][7] Studies also show that blocking the IRE1α pathway can lead to compensatory activation of the PERK pathway, observed through increased phosphorylation of eIF2α and elevated levels of ATF4.[1]

| Cell Line | Treatment | Target Protein / mRNA | Observed Effect | Reference |

| RPMI 8226 | This compound (10µM) + Tunicamycin (5 µg/mL) | XBP1s mRNA | Dose-dependent inhibition of Tm-induced splicing | [1] |

| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | XBP1s protein | Down-regulation | [1] |

| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | XBP1u protein | Up-regulation | [1] |

| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | p-eIF2α | Increased phosphorylation | [1] |

| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | ATF4 | Increased levels | [1] |

| RPMI 8226 | This compound (10µM) + Bortezomib | CHOP protein | Significant increase | [1][7] |

| INA6 | This compound (10µM) + Bortezomib | CHOP protein | Significant increase | [1][7] |

Enhancement of Apoptosis

The upregulation of CHOP is a critical event that pushes the cell towards apoptosis. This compound, particularly in combination with other agents, robustly enhances apoptosis.[2][8] This is confirmed by increased Annexin V staining and the cleavage of key apoptotic proteins, caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1][7]

| Cell Line | Treatment | Apoptotic Marker | Observed Effect | Reference |

| RPMI 8226 | This compound (10µM) + Bortezomib | Cleaved Caspase-3 | Significantly enhanced cleavage | [1][7] |

| INA6 | This compound (10µM) + Bortezomib | Cleaved Caspase-3 | Significantly enhanced cleavage | [1][7] |

| RPMI 8226 | This compound (10µM) + Bortezomib | Cleaved PARP | Significantly enhanced cleavage | [1][7] |

| INA6 | This compound (10µM) + Bortezomib | Cleaved PARP | Significantly enhanced cleavage | [1][7] |

| RPMI 8226 | This compound + Bortezomib or 17-AAG | Annexin V Staining | Enhanced apoptosis | [7] |

| INA6 | This compound + Bortezomib or 17-AAG | Annexin V Staining | Enhanced apoptosis | [7] |

In Vivo Efficacy

Preclinical studies using mouse xenograft models of human multiple myeloma have demonstrated the in vivo efficacy of this compound. Treatment alone significantly inhibited tumor growth, and this effect was enhanced when combined with bortezomib.[1][9]

| Animal Model | Treatment | Outcome | Reference |

| RPMI 8226 Xenograft | This compound (50 mg/kg, i.p.) | Significant reduction in tumor growth (P < .05 on day 26) | [1] |

| RPMI 8226 Xenograft | This compound + Bortezomib | Significant growth inhibition vs control and bortezomib alone | [1][9] |

| SCID-hu model | This compound | Significant inhibition of tumor growth (P < .05) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatments

-

Cell Lines: Human multiple myeloma (MM) cell lines RPMI 8226 and INA6 are commonly used.[1]

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatments: Cells are treated with varying concentrations of this compound (e.g., 0-10µM), often in combination with bortezomib (e.g., 2.5-10nM) or 17-AAG (e.g., 125-500nM) for specified time periods (e.g., 3 to 24 hours).[1][6] An ER stress inducer like Tunicamycin (Tm; e.g., 5 µg/mL) can be used as a positive control for XBP1 splicing.[1]

RT-PCR for XBP1 mRNA Splicing

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Reverse Transcription (RT): cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The XBP1 transcript is amplified using primers that flank the 26-nucleotide intron, allowing for the distinction between the unspliced (XBP1u) and spliced (XBP1s) forms. β-actin is often used as a loading control.

-

Gel Electrophoresis: PCR products are resolved on a 2-3% agarose gel. XBP1u and XBP1s will appear as distinct bands of different sizes.

Western Blot Analysis

-

Protein Lysis: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against target proteins (e.g., PERK, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a specific inhibitor of the IRE1α endoribonuclease domain that effectively blocks the pro-survival XBP1 splicing pathway. This action enhances ER stress, leading to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent activation of caspase-mediated apoptosis. Its ability to synergize with other anti-cancer agents that induce ER stress, such as proteasome inhibitors, highlights a promising therapeutic strategy.[1][10] By targeting a key adaptive mechanism in cancers characterized by high secretory activity, this compound represents a valuable tool for both research and potential clinical applications in oncology.

References

- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. IRE1α Inhibitor, MKC-3946 | 1093119-54-0 [sigmaaldrich.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]

Early-Stage Research on MKC3946 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research on MKC3946, a small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity, and its effects on cancer cell lines. The primary focus of this document is on the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, with a particular emphasis on its development as a potential therapeutic agent for multiple myeloma.

Core Mechanism of Action

This compound functions as a selective inhibitor of the endoribonuclease domain of IRE1α, a key sensor protein in the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, particularly those with high secretory activity like multiple myeloma, the UPR is often constitutively active and plays a pro-survival role.[3][4]

The IRE1α protein possesses both kinase and endoribonuclease activity. Upon activation by ER stress, IRE1α autophosphorylates and its endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4] This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1]

This compound specifically inhibits the endoribonuclease activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][2] Notably, it does not affect the kinase activity or the phosphorylation of IRE1α.[1][2] By blocking the production of the pro-survival XBP1s, this compound enhances ER stress, which can ultimately trigger apoptosis in cancer cells that are highly dependent on the UPR for survival.[1][3]

Signaling Pathway of this compound Action

Efficacy in Cancer Cell Lines

Early-stage research on this compound has primarily focused on multiple myeloma (MM), a malignancy of plasma cells characterized by high rates of immunoglobulin production and, consequently, chronic ER stress.

In Vitro Studies

Monotherapy: When used as a single agent, this compound induces modest cytotoxicity in multiple myeloma cell lines.[1][3] This suggests that while inhibition of the IRE1α-XBP1 pathway can impact MM cell viability, it may not be sufficient to induce widespread cell death on its own. Importantly, this compound did not show toxicity in normal mononuclear cells, indicating a favorable therapeutic window.[1][2]

Combination Therapy: The most significant anti-cancer effects of this compound have been observed in combination with other agents that also induce ER stress, such as the proteasome inhibitor bortezomib and the HSP90 inhibitor 17-AAG.[1][5]

-

Synergy with Bortezomib and 17-AAG: this compound significantly enhances the cytotoxicity of bortezomib and 17-AAG in MM cell lines.[1] This synergistic effect is attributed to the dual blockade of cellular mechanisms for managing unfolded proteins. Bortezomib inhibits the proteasome, preventing the degradation of misfolded proteins, while this compound blocks the UPR-mediated adaptive response. This combination leads to an overwhelming accumulation of ER stress, pushing the cells towards apoptosis.[1]

-

Induction of Apoptosis: The enhanced cytotoxicity observed with combination therapy is associated with increased apoptosis. This is evidenced by the enhanced cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, as well as increased expression of the pro-apoptotic transcription factor CHOP.[1]

-

Crosstalk with the PERK Pathway: The combination of this compound and bortezomib has been shown to enhance the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the expression of activating transcription factor 4 (ATF4).[1] This indicates that the inhibition of the IRE1α-XBP1 pathway leads to a compensatory activation of the PERK branch of the UPR. However, this activation appears to be insufficient to rescue the cells from the overwhelming ER stress, and instead contributes to the terminal UPR and apoptosis.[1]

Signaling Crosstalk with this compound and Bortezomib

In Vivo Studies

The anti-tumor activity of this compound has been evaluated in subcutaneous xenograft models of human multiple myeloma in mice.

-

Monotherapy: In these models, this compound administered as a single agent significantly reduced tumor growth compared to the control group.[1][2]

-

Combination Therapy: The combination of this compound with a low dose of bortezomib resulted in significantly greater inhibition of tumor growth compared to either agent alone.[1]

Quantitative Data Summary

| Experiment | Cell Line(s) | Treatment | Concentration | Effect | Reference |

| XBP1 Splicing Inhibition | RPMI 8226 | This compound | 0-10 µM | Dose-dependent inhibition of tunicamycin-induced XBP1 splicing. | [1] |

| Cell Viability (Monotherapy) | Multiple Myeloma Cell Lines | This compound | Not Specified | Modest cytotoxicity. | [1] |

| Enhanced Cytotoxicity | RPMI 8226, INA6 | This compound + Bortezomib | Not Specified | Significant enhancement of bortezomib-induced cytotoxicity. | [1] |

| Enhanced Cytotoxicity | RPMI 8226, INA6 | This compound + 17-AAG | Not Specified | Significant enhancement of 17-AAG-induced cytotoxicity. | [1] |

| In Vivo Tumor Growth (Monotherapy) | RPMI 8226 Xenograft | This compound | Not Specified | Significant reduction in tumor growth. | [1][2] |

| In Vivo Tumor Growth (Combination) | RPMI 8226 Xenograft | This compound + Bortezomib | Not Specified | Significantly greater inhibition of tumor growth versus either agent alone. | [1] |

Experimental Protocols

The following are summaries of the key experimental protocols used in the early-stage research of this compound.

Cell Culture

-

Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226, INA6) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for XBP1 Splicing

This assay is used to qualitatively and quantitatively assess the inhibition of IRE1α's endoribonuclease activity.

-

Treatment: Cells are treated with an ER stress inducer (e.g., tunicamycin) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 3 hours).

-

RNA Extraction: Total RNA is isolated from the treated cells using a standard RNA extraction kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Gel Electrophoresis: The PCR products are resolved on an agarose gel. Three bands may be visible: the unspliced XBP1 (XBP1u), the spliced XBP1 (XBP1s), and a hybrid of the two. The inhibition of XBP1 splicing is observed as a decrease in the intensity of the XBP1s band.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with this compound alone or in combination with other drugs for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.

Apoptosis Assay (FACS Analysis with Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Treatment: Cells are treated as required for the experiment.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

FACS Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, CHOP, p-eIF2α, ATF4).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow for In Vitro Evaluation of this compound

Conclusion

Early-stage research on this compound has established its role as a specific inhibitor of the IRE1α endoribonuclease domain, leading to the blockade of XBP1 splicing. While its efficacy as a monotherapy is modest in some cancer cell lines, it demonstrates significant synergistic anti-cancer effects when combined with agents that also induce ER stress, such as proteasome inhibitors. These findings, particularly in the context of multiple myeloma, provide a strong preclinical rationale for the continued investigation of this compound as a potential therapeutic agent. Further research is warranted to explore its efficacy in other cancer types dependent on the UPR and to identify predictive biomarkers for patient response.

References

- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]

- 4. Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Specificity of MKC3946: A Selective IRE1α Endoribonuclease Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of MKC3946, a potent small molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Unfolded Protein Response (UPR) pathway. Here, we detail the molecular mechanism of this compound, its specific inhibition of the endoribonuclease (RNase) activity of IRE1α, and present supporting quantitative data and experimental methodologies.

Introduction to IRE1α and the Unfolded Protein Response

IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a transmembrane protein with a dual enzymatic function in its cytosolic domain: a serine/threonine kinase and an endoribonuclease (RNase). Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

Given its central role in cellular homeostasis and its implications in various diseases, including cancer and metabolic disorders, IRE1α has emerged as a promising therapeutic target. The development of selective inhibitors for either the kinase or the RNase activity of IRE1α is a key strategy to modulate the UPR for therapeutic benefit.

This compound: A Selective Inhibitor of IRE1α RNase Activity

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the RNase activity of IRE1α. A key feature of this compound is its modality-specific inhibition: it effectively blocks the endoribonuclease function of IRE1α without affecting its kinase activity. This selectivity is crucial as it allows for the specific interrogation and therapeutic targeting of the XBP1 splicing arm of the IRE1α pathway, while leaving the kinase-dependent signaling events intact.

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on the inhibitory activity of this compound against IRE1α.

| Target Domain | Assay Type | IC50 Value | Reference |

| IRE1α RNase | Biochemical Assay | 0.39 µM | [1] |

| IRE1α Kinase | Biochemical Assay | > 10 µM (No significant inhibition observed) | Inferred from multiple sources stating no effect on kinase activity. |

Note: While multiple sources qualitatively state that this compound does not inhibit IRE1α kinase activity, a specific IC50 value from a direct kinase inhibition assay is not publicly available. The value "> 10 µM" is a conservative estimate based on the lack of reported inhibition at concentrations where RNase inhibition is potent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the selectivity of this compound for the IRE1α RNase domain.

In Vitro IRE1α RNase Activity Assay

This assay directly measures the enzymatic activity of the IRE1α RNase domain and its inhibition by this compound.

Principle: A fluorogenic RNA substrate mimicking the XBP1 mRNA splice junction is incubated with recombinant IRE1α. Cleavage of the substrate by the RNase activity separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Protocol:

-

Reagents:

-

Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains).

-

Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a 5'-FAM fluorophore and a 3'-BHQ1 quencher, containing the IRE1α cleavage site).

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant IRE1α protein to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic RNA substrate.

-

Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 485/520 nm for FAM/BHQ1).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro IRE1α Kinase Activity Assay

This assay assesses the effect of this compound on the autophosphorylation activity of the IRE1α kinase domain.

Principle: The kinase activity of IRE1α is measured by its ability to transfer a phosphate group from ATP to itself (autophosphorylation) or to a generic substrate.

Protocol:

-

Reagents:

-

Recombinant human IRE1α cytoplasmic domain.

-

Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP or unlabeled ATP and a phospho-specific antibody for detection.

-

This compound dissolved in DMSO.

-

-

Procedure (Radiometric):

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant IRE1α, and the diluted this compound or DMSO.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Expose the gel to a phosphor screen and visualize the radiolabeled (phosphorylated) IRE1α using a phosphorimager.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to phosphorylated IRE1α.

-

Compare the intensity in the presence of this compound to the vehicle control to determine the percentage of inhibition.

-

Cellular XBP1 Splicing Assay (RT-PCR)

This cellular assay evaluates the ability of this compound to inhibit the splicing of endogenous XBP1 mRNA, a direct downstream consequence of IRE1α RNase activity.

Principle: Cells are treated with an ER stress inducer to activate IRE1α, in the presence or absence of this compound. Total RNA is then extracted, and the splicing of XBP1 mRNA is assessed by reverse transcription-polymerase chain reaction (RT-PCR).

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, RPMI-8226) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce ER stress by adding an agent such as tunicamycin or thapsigargin.

-

Incubate for an appropriate time (e.g., 4-6 hours).

-

-

RNA Extraction and RT-PCR:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

Separate the PCR products on an agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

-

-

Data Analysis:

-

Visualize the bands under UV light and quantify their intensity.

-

Calculate the ratio of spliced to unspliced XBP1 to determine the extent of inhibition by this compound.

-

Visualizing the Mechanism and Pathways

To further illustrate the selectivity and mechanism of action of this compound, the following diagrams are provided.

Caption: IRE1α signaling pathway and the specific inhibition by this compound.

Caption: Workflow for assessing this compound selectivity.

Caption: Logical relationship of this compound's selective inhibition of IRE1α.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that demonstrates high selectivity for the endoribonuclease domain of IRE1α. Its ability to inhibit XBP1 splicing without affecting the kinase activity provides a specific means to dissect the roles of the different signaling outputs of IRE1α. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of UPR biology and drug discovery, facilitating further investigation into the therapeutic potential of modulating the IRE1α pathway. Further studies, including comprehensive kinome scanning and profiling against other cellular RNases, would provide an even more complete picture of this compound's selectivity profile.

References

Methodological & Application

Application Notes and Protocols for MKC3946 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of MKC3946, a potent IRE1α endoribonuclease inhibitor, in mouse xenograft models of multiple myeloma. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical efficacy studies.

Introduction

This compound is a small molecule inhibitor that specifically targets the endoribonuclease domain of inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). In cancer cells, particularly those with high secretory loads like multiple myeloma, the UPR is constitutively activated to manage endoplasmic reticulum (ER) stress and promote survival. This compound blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade. This inhibition leads to an accumulation of ER stress and can induce apoptosis in cancer cells, making this compound a promising therapeutic agent. These notes detail its use in preclinical mouse xenograft models.

Mechanism of Action: IRE1α-XBP1 Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease function. This leads to the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. The resulting spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. This compound selectively inhibits the RNase activity of IRE1α, preventing the formation of XBP1s and thereby disrupting this pro-survival signaling pathway. Notably, this compound does not inhibit the kinase activity of IRE1α, which can have pro-apoptotic functions through the JNK pathway.[1][2]

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in multiple myeloma xenograft models, both as a single agent and in combination with the proteasome inhibitor bortezomib.

| Treatment Group | Dosage & Schedule | Cell Line | Mouse Strain | Tumor Growth Inhibition | Reference |

| Vehicle Control | 10% HPBCD, i.p., daily | RPMI 8226 | SCID | - | [1] |

| This compound | 100 mg/kg, i.p., daily | RPMI 8226 | SCID | Significant reduction in tumor growth vs. control (P < .05 on day 26) | [1] |

| Bortezomib (low-dose) | 0.15 mg/kg, i.v., twice a week | RPMI 8226 | SCID | Moderate tumor growth inhibition | [1] |

| This compound + Bortezomib | 100 mg/kg this compound, i.p., daily + 0.15 mg/kg Bortezomib, i.v., twice a week | RPMI 8226 | SCID | Significant growth inhibition vs. control (P < .05 on day 26) and vs. bortezomib alone (P < .001 on day 33) | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Vehicle Preparation: The vehicle used in published studies is 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.

-

Final Formulation: On each treatment day, dilute the this compound stock solution with the 10% HPBCD vehicle to achieve the final desired concentration for injection (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 10 mg/mL). Ensure the final solution is clear and fully dissolved before administration.

Protocol 2: Subcutaneous Multiple Myeloma Xenograft Model

This protocol is based on studies using the RPMI 8226 human multiple myeloma cell line.

Materials:

-

RPMI 8226 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® (or similar basement membrane matrix)

-

4-6 week old immunodeficient mice (e.g., SCID or NOD/SCID)

-

1 mL syringes with 27-gauge needles

-

Digital calipers

Procedure:

-

Cell Culture: Culture RPMI 8226 cells in complete medium until they reach a logarithmic growth phase (70-80% confluency).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with sterile PBS.

-

Harvest the cells using a cell scraper or appropriate dissociation reagent.

-

Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS or serum-free medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

-

-

Cell Implantation:

-

Centrifuge the required number of cells (e.g., 1 x 10^7 cells per mouse) and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel®. Keep the cell suspension on ice.[1]

-

Anesthetize the mice using an appropriate method (e.g., isoflurane).

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This may take 1-2 weeks.

-

Once tumors are established, randomize mice into treatment groups.

-

Measure tumor dimensions (length and width) with digital calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

-

Treatment Administration:

-

Administer this compound (or vehicle) as per the dosing schedule (e.g., 100 mg/kg, i.p., daily).

-

For combination studies, administer bortezomib (or its vehicle) as scheduled (e.g., 0.15 mg/kg, i.v., twice weekly).

-

-

Endpoint:

-

Continue treatment for the planned duration (e.g., 21 days).

-

Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior).

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1.5 cm in length) or at the end of the study.

-

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. Adherence to these detailed methodologies will facilitate reproducible and robust in vivo studies. The significant anti-tumor effects of this compound, particularly in combination with standard-of-care agents like bortezomib, underscore its potential as a novel therapeutic for multiple myeloma and other malignancies dependent on the UPR.

References

Application Notes and Protocols for MKC-3946

For Researchers, Scientists, and Drug Development Professionals

Introduction

MKC-3946 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting IRE1α's RNase activity, MKC-3946 blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the activation of the UPR pathway.[1][2][4][5] This mechanism of action makes MKC-3946 a valuable tool for studying ER stress signaling and a potential therapeutic agent in diseases characterized by elevated ER stress, such as multiple myeloma.[4][5] These application notes provide detailed protocols for the dissolution and storage of MKC-3946 to ensure its stability and optimal performance in research settings.

Chemical Properties

| Property | Value |

| CAS Number | 1093119-54-0[1][2][3][4] |

| Molecular Formula | C₂₁H₂₀N₂O₃S[1][2][4] |

| Molecular Weight | 380.46 g/mol [3][4] |

| Appearance | White to yellow solid[4] |

| Purity | ≥97% (HPLC) |

Solubility Data

The solubility of MKC-3946 can vary depending on the solvent and the presence of co-solvents. The following table summarizes the solubility data from various sources. It is recommended to use fresh, high-purity solvents for optimal dissolution.

| Solvent | Solubility | Source |

| DMSO | 14 mg/mL | Cayman Chemical[1][2] |

| DMSO | 25 mg/mL | Sigma-Aldrich |

| DMSO | 38 mg/mL (99.87 mM) | Selleck Chemicals[3] |

| DMF | 20 mg/mL | Cayman Chemical[1][2] |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | Cayman Chemical[1][2] |

Note: The solubility in DMSO may be affected by the presence of moisture. It is advisable to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Storage and Stability

Proper storage of MKC-3946 is critical to maintain its integrity and activity.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | 3 years[3][4] |

| 4°C | 2 years[4] | |

| In Solvent | -80°C | 1 year[3] or 2 years[4] |

| -20°C | 1 month[3] or 1 year[4] |

General Recommendations:

-

Solid Form: Store the solid compound in a tightly sealed container at -20°C for long-term storage.[2][3][4]

-

Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[3][6] For short-term use, aliquots can be stored at -20°C.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

MKC-3946 solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Equilibrate the MKC-3946 vial to room temperature before opening.

-

Weigh the desired amount of MKC-3946 powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.

-

Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

-

Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments

Materials:

-

MKC-3946 stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

Protocol:

-

Thaw a single-use aliquot of the MKC-3946 stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the cell culture medium.

-

-

Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cell culture.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Preparation of Formulation for In Vivo Experiments

For in vivo studies, a formulation that ensures the solubility and bioavailability of MKC-3946 is required. The following is an example of a formulation for intraperitoneal (i.p.) injection.

Materials:

-

MKC-3946 solid powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile ddH₂O

Protocol:

-

Prepare a stock solution of MKC-3946 in DMSO (e.g., 12.6 mg/mL).[3]

-

In a sterile tube, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.[3]

-

Mix until the solution is clear.[3]

-

Add 50 µL of Tween 80 to the mixture and mix until clear.[3]

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[3]

-

The final solution should be used immediately for optimal results.[3]

Signaling Pathway and Experimental Workflow

MKC-3946 Inhibition of the IRE1α-XBP1 Pathway

Under conditions of endoplasmic reticulum (ER) stress, the unfolded protein response (UPR) is activated. One of the key sensors of ER stress is IRE1α. Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). MKC-3946 specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of the downstream UPR signaling cascade.

Caption: Mechanism of MKC-3946 action on the IRE1α-XBP1 signaling pathway.

Experimental Workflow for Assessing MKC-3946 Activity

The following workflow outlines the key steps to evaluate the efficacy of MKC-3946 in a cell-based assay by measuring the inhibition of XBP1 mRNA splicing.

Caption: Workflow for evaluating MKC-3946-mediated inhibition of XBP1 splicing.

References

- 1. MKC-3946 | CAS 1093119-54-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Experimental Design for Studying MKC3946 in Primary Patient Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MKC3946 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity. IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In several cancers, including multiple myeloma, the UPR is constitutively active and plays a pro-survival role. This compound inhibits the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the adaptive UPR. This inhibition leads to the accumulation of ER stress, ultimately triggering apoptosis in cancer cells.[1][2][3] Notably, this compound has shown synergistic cytotoxicity with proteasome inhibitors like bortezomib in multiple myeloma cells.[1][4]

These application notes provide a comprehensive guide for the experimental design and execution of studies involving this compound in primary patient-derived cancer cells, with a focus on multiple myeloma. The protocols detailed below cover essential assays for assessing the biological activity of this compound, including its effects on cell viability, apoptosis, and target engagement.

I. Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the efficacy of this compound in primary patient samples.

Caption: A general workflow for studying this compound in primary patient samples.

II. Key Experimental Protocols

A. Isolation and Culture of Primary Multiple Myeloma Cells

This protocol describes the isolation of primary multiple myeloma cells from bone marrow aspirates.

Materials:

-

Bone marrow aspirate from multiple myeloma patients

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CD138 MicroBeads and MACS columns (Miltenyi Biotec)

Protocol:

-

Dilute the bone marrow aspirate 1:1 with RPMI-1640 medium.

-

Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the mononuclear cell layer from the interface.

-

Wash the cells twice with RPMI-1640.

-

Perform a cell count and assess viability using Trypan Blue.

-

Isolate CD138+ plasma cells using CD138 MicroBeads according to the manufacturer's protocol.

-

Culture the purified CD138+ cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.

B. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Primary multiple myeloma cells

-

This compound (stock solution in DMSO)

-

Bortezomib (optional, for combination studies)

-

RPMI-1640 medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Seed primary multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound (e.g., 0-12.5 µM) and/or bortezomib (e.g., 0-20 nM) in culture medium.[1][5]

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

C. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated primary multiple myeloma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Following drug treatment as described in the cell viability assay, collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

D. Target Engagement: XBP1 Splicing Assay (RT-PCR)

This assay measures the inhibition of IRE1α's endoribonuclease activity by assessing the splicing status of its substrate, XBP1 mRNA.

Materials:

-

Treated primary multiple myeloma cells

-

RNA extraction kit

-

cDNA synthesis kit

-

PCR primers for XBP1 (flanking the 26-nucleotide intron)

-

PCR reagents and thermocycler

-

Agarose gel electrophoresis system

Protocol:

-

Treat primary multiple myeloma cells with this compound (e.g., 10 µM) for 6 hours.[1] A positive control for ER stress, such as tunicamycin, can be included.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform PCR using primers that flank the 26-nucleotide intron of XBP1. A common forward primer is 5'-CCTTGTAGTTGAGAACCAGG-3' and a reverse primer is 5'-GGGGCTTGGTATATATGTGG-3'.

-

Analyze the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

For a quantitative analysis, a real-time quantitative PCR (qRT-PCR) approach can be employed using primers specific for the spliced form of XBP1.[6][7]

E. Protein Analysis: Western Blot for UPR Markers

This protocol allows for the analysis of key proteins involved in the UPR pathway to understand the downstream effects of this compound treatment.

Materials:

-

Treated primary multiple myeloma cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-ATF4, anti-phospho-eIF2α, anti-eIF2α, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After drug treatment, lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Data Presentation

Quantitative data from the assays should be summarized in clear and well-structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on the Viability of Primary Multiple Myeloma Cells

| Treatment Group | Concentration | % Viability (Mean ± SD) |

| Vehicle Control | - | 100 ± 5.2 |

| This compound | 1 µM | 85.3 ± 4.1 |

| 5 µM | 62.1 ± 6.5 | |

| 10 µM | 41.7 ± 3.9 | |

| Bortezomib | 10 nM | 70.2 ± 5.8 |

| This compound + Bortezomib | 5 µM + 10 nM | 25.4 ± 4.3 |

Table 2: Apoptosis Induction by this compound in Primary Multiple Myeloma Cells

| Treatment Group | Concentration | % Apoptotic Cells (Mean ± SD) |

| Vehicle Control | - | 5.1 ± 1.2 |

| This compound | 10 µM | 28.6 ± 3.5 |

| Bortezomib | 10 nM | 15.3 ± 2.1 |

| This compound + Bortezomib | 10 µM + 10 nM | 55.9 ± 4.8 |

IV. Signaling Pathway and Mechanism of Action

The following diagrams illustrate the IRE1α-XBP1 signaling pathway and the mechanism of action of this compound.

Caption: The IRE1α-XBP1 branch of the Unfolded Protein Response.

Caption: this compound inhibits IRE1α, leading to apoptosis.

Inhibition of the IRE1α-XBP1 pathway by this compound can lead to the compensatory activation of the PERK branch of the UPR.[8] This results in the phosphorylation of eIF2α and increased translation of ATF4, which in turn upregulates the pro-apoptotic transcription factor CHOP.[9][10] The upregulation of CHOP is a key event in the transition from a pro-survival to a pro-apoptotic UPR, ultimately leading to cell death.[11][12][13] The synergistic effect of this compound with proteasome inhibitors like bortezomib is attributed to the enhanced and prolonged ER stress, which overwhelms the cell's adaptive capacity.[1][4]

References

- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Regulation and role of the ER stress transcription factor CHOP in alveolar epithelial type-II cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of MKC3946 in Studying Endoplasmic Reticulum (ER) Stress in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is an increasingly recognized pathological hallmark in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The accumulation of misfolded or unfolded proteins in the ER lumen triggers a complex signaling network known as the Unfolded Protein Response (UPR). One of the key sensors of the UPR is the Inositol-Requiring Enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

MKC3946 is a potent and specific inhibitor of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, this compound allows researchers to dissect the specific roles of the IRE1α-XBP1s pathway in neuronal function and dysfunction. This application note provides detailed protocols for the use of this compound in in vitro and in vivo neuroscience models to investigate ER stress.

Mechanism of Action

This compound selectively inhibits the endoribonuclease domain of IRE1α. This prevents the excision of a 26-nucleotide intron from the XBP1 mRNA. Consequently, the translational frameshift required to produce the active XBP1s transcription factor does not occur. It is important to note that this compound does not inhibit the kinase activity of IRE1α, which can have other downstream effects, such as the activation of the JNK pathway.[1] This specificity makes this compound a valuable tool for isolating the effects of XBP1 splicing in the UPR.

Data Presentation

In Vitro Efficacy of this compound

While specific IC50 values for this compound in various neuronal cell lines are not extensively published, the following table summarizes effective concentrations and key findings from relevant studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.

| Cell Line | Inducer of ER Stress | Effective this compound Concentration | Key Findings | Reference |

| Insulinoma Cells | Thapsigargin (1 µM) | 10 µM | Completely inhibited XBP1 splicing. | [2] |

| RPMI 8226 (Multiple Myeloma) | Tunicamycin (5 µg/mL) | 0-10 µM (Dose-dependent inhibition) | Inhibited basal and induced XBP1 splicing. | [1][3] |

| 1.1B4 (Human Beta-Cells) | Tunicamycin (10 µg/mL) | Not specified, but effective | Inhibited ER stress-induced hIAPP expression and improved cell function. | [4] |

In Vivo Administration of this compound

The following table provides a starting point for in vivo studies in mouse models of neurological disease.

| Animal Model | ER Stress Inducer | This compound Dosage and Administration | Key Findings | Reference |

| SCID Mice | Tunicamycin (1 mg/kg, i.p.) | 50 mg/kg, intraperitoneally | Inhibited XBP1 splicing in the liver. | [1][5] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of XBP1 Splicing in Neuronal Cells (e.g., SH-SY5Y)

This protocol describes how to treat a human neuroblastoma cell line, SH-SY5Y, with an ER stress inducer and this compound to assess the inhibition of XBP1 splicing.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Tunicamycin or Thapsigargin stock solution

-

This compound stock solution (in DMSO)

-

6-well plates

-

Reagents for RNA extraction, RT-PCR, and gel electrophoresis or RT-qPCR

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment:

-

Control Group: Treat cells with vehicle (DMSO) only.

-

ER Stress Group: Treat cells with an ER stress inducer (e.g., 1-5 µg/mL Tunicamycin or 1 µM Thapsigargin) for a predetermined time (e.g., 4-8 hours).

-

This compound Treatment Group: Pre-treat cells with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours before adding the ER stress inducer.

-

This compound Only Group: Treat cells with the highest concentration of this compound alone to assess its effect on basal XBP1 splicing.

-

-

RNA Extraction: After the treatment period, wash the cells with PBS and extract total RNA using a standard protocol (e.g., TRIzol reagent).

-

RT-PCR for XBP1 Splicing:

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 transcript using primers that flank the 26-nucleotide intron.

-

Analyze the PCR products on a high-resolution agarose gel (e.g., 3%). Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.

-

-

RT-qPCR for Quantitative Analysis (Optional but Recommended):